molecular formula C19H19NO4 B11375346 N-(furan-2-ylmethyl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11375346
M. Wt: 325.4 g/mol
InChI Key: SUASXIQRQIAMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes furan rings and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 2-methoxybenzoic acid with furan-2-ylmethanol and 5-methylfuran-2-ylmethanol. The reaction is catalyzed by a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Schiff Base Conjugated-Palladium Complexes: Compounds with potential anticancer applications.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of furan rings and benzamide core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C19H19NO4/c1-14-9-10-16(24-14)13-20(12-15-6-5-11-23-15)19(21)17-7-3-4-8-18(17)22-2/h3-11H,12-13H2,1-2H3

InChI Key

SUASXIQRQIAMEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.